GPR120 Agonist 5

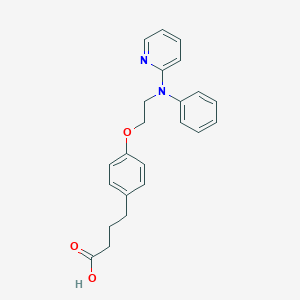

Description

Properties

Molecular Formula |

C23H24N2O3 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

4-[4-[2-(N-pyridin-2-ylanilino)ethoxy]phenyl]butanoic acid |

InChI |

InChI=1S/C23H24N2O3/c26-23(27)11-6-7-19-12-14-21(15-13-19)28-18-17-25(20-8-2-1-3-9-20)22-10-4-5-16-24-22/h1-5,8-10,12-16H,6-7,11,17-18H2,(H,26,27) |

InChI Key |

WQXHZCYCKCQFQP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |

Canonical SMILES |

C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(4-(2-(phenyl-2-pyridinylamino)ethoxy)phenyl)butyric acid NCG21 compound |

Origin of Product |

United States |

Foundational & Exploratory

GPR120 Agonist 5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for GPR120 agonists, with a focus on a representative synthetic agonist, herein referred to as "Agonist 5." G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a critical regulator of metabolic and inflammatory processes, making it a promising therapeutic target for conditions such as type 2 diabetes, obesity, and chronic inflammatory diseases.[1][2][3]

Core Signaling Pathways

Activation of GPR120 by an agonist initiates a cascade of intracellular signaling events through two primary pathways: the Gαq/11 signaling pathway and the β-arrestin 2-mediated anti-inflammatory pathway.[4][5]

Gαq/11-Mediated Metabolic Regulation

Upon agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade results in various metabolic benefits:

-

Enhanced Glucose Uptake: In adipocytes, the Gαq/11 pathway stimulates the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake.

-

Incretin Secretion: In enteroendocrine L-cells of the gut, GPR120 activation promotes the secretion of glucagon-like peptide-1 (GLP-1), a key hormone that enhances insulin secretion from pancreatic β-cells.

-

Adipogenesis: GPR120 signaling promotes the differentiation of pre-adipocytes into mature adipocytes, a process crucial for healthy adipose tissue function.

β-arrestin 2-Mediated Anti-Inflammatory Effects

The anti-inflammatory actions of GPR120 agonists are primarily mediated by β-arrestin 2. Following agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex is then internalized. This complex interferes with pro-inflammatory signaling cascades by inhibiting the activation of key inflammatory mediators like TAK1 (transforming growth factor-β-activated kinase 1) and subsequently, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and JNK (c-Jun N-terminal kinase) pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Quantitative Data Summary

The potency of GPR120 agonists can be quantified by their half-maximal effective concentration (EC50) in various functional assays. The following table summarizes representative EC50 values for different GPR120 agonists.

| Agonist | Assay Type | Cell Line | Species | EC50 (µM) | Reference |

| Compound A ("cpdA") | IP3 Production | hGPR120 expressing cells | Human | ~0.35 | |

| Compound A ("cpdA") | β-arrestin 2 Recruitment | hGPR120 expressing cells | Human | ~0.35 | |

| TUG-891 | GLP-1 Secretion | STC-1 | Murine | - | |

| Docosahexaenoic acid (DHA) | Akt/ERK Phosphorylation | INS-1E cells | Rat | 50 |

Key Experimental Protocols

Inositol Monophosphate (IP1) Accumulation Assay (for Gαq/11 Pathway)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as an indicator of Gαq/11 pathway activation.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing GPR120 are seeded in 96-well plates.

-

Agonist Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent IP1 degradation, followed by stimulation with varying concentrations of "Agonist 5" for a defined period (e.g., 30-60 minutes).

-

Lysis and Detection: Cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

-

Data Analysis: The HTRF signal is inversely proportional to the IP1 concentration. A standard curve is used to determine the IP1 concentration, and the EC50 value for "Agonist 5" is calculated.

β-arrestin 2 Recruitment Assay

This assay directly measures the recruitment of β-arrestin 2 to the activated GPR120 receptor.

Methodology:

-

Cell Line: Utilize a commercially available cell line, such as the PathHunter® β-Arrestin 2 cell line, which co-expresses GPR120 fused to a fragment of β-galactosidase and β-arrestin 2 fused to the complementing fragment.

-

Agonist Treatment: Treat the cells with a range of "Agonist 5" concentrations.

-

Detection: Upon agonist-induced recruitment, the two β-galactosidase fragments come into proximity, forming an active enzyme. A chemiluminescent substrate is added, and the resulting light signal is measured.

-

Data Analysis: The luminescence intensity is directly proportional to the extent of β-arrestin 2 recruitment. The EC50 value is determined from the dose-response curve.

References

- 1. mdpi.com [mdpi.com]

- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]

- 3. GPR120: Mechanism of action, role and potential for medical applications. | Semantic Scholar [semanticscholar.org]

- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initiation of the GPR120 Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a critical cell surface receptor that functions as a sensor for medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids.[1][2] Its activation initiates a cascade of intracellular signaling events that play pivotal roles in regulating metabolism, inflammation, and adipogenesis.[2][3] GPR120 is expressed in various tissues, including adipose tissue, macrophages, and intestinal L-cells, highlighting its diverse physiological functions.[4] Dysregulation of GPR120 signaling has been implicated in a range of metabolic disorders, including obesity and type 2 diabetes, making it an attractive therapeutic target for drug development. This technical guide provides a comprehensive overview of the core mechanisms of GPR120 signaling cascade initiation, detailed experimental protocols for its study, and quantitative data on ligand interactions.

GPR120 Signaling Cascade Initiation: A Dual Pathway Activation

The initiation of the GPR120 signaling cascade is characterized by the binding of a ligand, which induces a conformational change in the receptor and subsequent engagement of two primary signaling pathways: the Gαq/11 pathway and the β-arrestin 2 pathway.

Gαq/11-Mediated Signaling

Upon ligand binding, GPR120 couples to the heterotrimeric G protein Gαq/11. This coupling leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to various cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1) and the regulation of glucose uptake.

β-Arrestin 2-Mediated Signaling

In addition to G protein coupling, ligand-activated GPR120 can also recruit β-arrestin 2. This interaction is independent of Gαq/11 signaling and is crucial for the anti-inflammatory effects of GPR120. Upon recruitment, the GPR120/β-arrestin 2 complex internalizes and interacts with downstream signaling molecules. A key interaction is with TGF-β-activated kinase 1 (TAK1) binding protein 1 (TAB1). By sequestering TAB1, the complex prevents the activation of TAK1, a critical kinase in pro-inflammatory signaling pathways, thereby inhibiting the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). This blockade of pro-inflammatory signaling pathways underlies the potent anti-inflammatory and insulin-sensitizing effects mediated by GPR120.

Quantitative Data on GPR120 Ligand Interactions

The following table summarizes the potency of various synthetic agonists for GPR120 in different functional assays. This data is crucial for comparing the efficacy of different compounds and for designing experiments to probe GPR120 function.

| Ligand | Assay Type | Species | EC50 / pEC50 | Selectivity | Reference(s) |

| GW9508 | Calcium Mobilization | Human | pEC50 = 5.46 | ~100-fold for GPR40 over GPR120 | |

| Calcium Mobilization | Human | EC50 = 2.2 µM | ~47-fold for GPR40 over GPR120 | ||

| TUG-891 | Calcium Mobilization | Human | See Table in | >1000-fold for GPR120 over GPR40 | |

| β-Arrestin-2 Recruitment | Human | See Table in | >1000-fold for GPR120 over GPR40 | ||

| ERK Phosphorylation | Human | See Table in | >1000-fold for GPR120 over GPR40 | ||

| Compound A (cpdA) | β-Arrestin-2 Recruitment | Human | logEC50 (M) = -7.62 ± 0.11 | Selective for GPR120 over GPR40 |

Note: EC50 (half maximal effective concentration) and pEC50 (-log(EC50)) are measures of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of GPR120 signaling.

Radioligand Binding Assay

This protocol is a general guideline for a filtration binding assay and should be optimized for GPR120-expressing membranes and the specific radioligand used.

1. Membrane Preparation:

-

Homogenize cells or tissues expressing GPR120 in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.

-

To each well, add the membrane preparation (e.g., 50-120 µg protein for tissue), the competing test compound (at various concentrations), and the radioligand (at a fixed concentration, typically near its Kd).

-

For saturation binding experiments, add varying concentrations of the radioligand.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled competing ligand.

-

Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).

3. Filtration and Counting:

-

Stop the incubation by rapid vacuum filtration through a filter mat (e.g., GF/C filters presoaked in 0.3% PEI) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters (e.g., 30 minutes at 50°C).

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

For competition assays, calculate Ki values from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (Fluo-4)

This protocol is adapted for a 96-well plate format and can be used with a fluorescence microplate reader with automated injection capabilities.

1. Cell Plating:

-

Seed GPR120-expressing cells (e.g., HEK293 or CHO cells) into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well.

-

Allow the cells to adhere and grow overnight in a cell culture incubator.

2. Dye Loading:

-

Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's instructions. This typically involves dissolving the lyophilized Fluo-4 AM in DMSO and then diluting it in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The solution may also contain probenecid to prevent dye extrusion.

-

Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM dye-loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, followed by a 15 to 30-minute incubation at room temperature, protected from light.

3. Compound Addition and Fluorescence Measurement:

-

Prepare a compound plate with your test compounds (agonists or antagonists) at the desired concentrations in the assay buffer.

-

Place both the cell plate and the compound plate into the fluorescence microplate reader (e.g., FlexStation 3).

-

Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

The instrument will first establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

The instrument's integrated pipettor will then add the compound from the compound plate to the cell plate.

-

Continue to monitor the fluorescence intensity for a set period (e.g., 100 seconds) to capture the calcium flux.

4. Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

The peak fluorescence intensity is typically used to quantify the response.

-

For agonists, plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 value.

β-Arrestin Recruitment Assay (PathHunter®)

This protocol is a general guide for the DiscoverX PathHunter® β-arrestin assay and should be followed according to the specific kit and cell line instructions.

1. Cell Plating:

-

Use a PathHunter® cell line engineered to co-express a ProLink™ (PK)-tagged GPR120 and an Enzyme Acceptor (EA)-tagged β-arrestin.

-

Plate the cells in a 384-well white, solid-bottom assay plate at a density of 5,000-20,000 cells per well in the provided cell plating reagent.

-

Incubate the plate overnight at 37°C in a CO2 incubator.

2. Compound Addition:

-

Prepare serial dilutions of your test compounds in the appropriate assay buffer.

-

Add the compounds to the cell plate.

-

For agonist assays, incubate for 90 minutes at 37°C.

-

For antagonist assays, pre-incubate with the antagonist for 30 minutes, then add an EC80 concentration of a known agonist and incubate for an additional 90 minutes.

3. Detection:

-

Prepare the PathHunter® detection reagent by mixing the substrate and other components as instructed in the kit manual.

-

Add the detection reagent to each well.

-

Incubate the plate at room temperature for 60 minutes.

4. Luminescence Measurement:

-

Read the chemiluminescence signal on a standard plate luminometer.

5. Data Analysis:

-

The luminescence signal is proportional to the extent of β-arrestin recruitment.

-

For agonists, plot the luminescence signal against the log of the agonist concentration to determine the EC50 value.

-

For antagonists, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the GPR120 signaling pathways and a typical experimental workflow for a calcium mobilization assay.

GPR120 Signaling Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]

- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Downstream Targets of GPR120 Activation

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a critical sensor for medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA). Its activation triggers a cascade of intracellular signaling events that play pivotal roles in regulating metabolism, inflammation, and cellular homeostasis. This guide provides a detailed exploration of the downstream targets of GPR120 activation, complete with quantitative data, experimental methodologies, and visual representations of the core signaling pathways.

Core Signaling Pathways Initiated by GPR120 Activation

GPR120 activation does not follow a single, linear path. Instead, it initiates at least two well-characterized, distinct signaling cascades: a G-protein-dependent pathway and a β-arrestin-2-dependent pathway. These pathways can act independently or in concert to produce a range of cellular responses.

The Gαq/11-Mediated Pathway: Metabolic Regulation

Upon ligand binding, GPR120 undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein subunit Gαq/11. This interaction initiates a canonical signaling cascade primarily associated with metabolic regulation, including the secretion of key hormones.

The sequence of events is as follows:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.

-

Hydrolysis of PIP2: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

PKC Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

This pathway is fundamental to the role of GPR120 in stimulating glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells and potentiating insulin secretion from pancreatic β-cells.

Figure 1. Gαq/11-mediated signaling cascade of GPR120.

The β-Arrestin-2-Mediated Pathway: Anti-Inflammatory Actions

Distinct from the G-protein pathway, GPR120 activation also recruits the scaffolding protein β-arrestin-2. This interaction is central to the potent anti-inflammatory effects attributed to GPR120. The β-arrestin-2-dependent cascade also mediates receptor desensitization and internalization.

The key steps in this pathway are:

-

β-Arrestin-2 Recruitment: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), GPR120 recruits β-arrestin-2 to the plasma membrane.

-

Complex Formation: β-arrestin-2 acts as a scaffold, forming a complex with GPR120.

-

Inhibition of Inflammatory Signaling: This complex can interact with and sequester key components of pro-inflammatory pathways. A critical interaction involves the binding to TAK1-binding protein 1 (TAB1), which prevents the activation of TGF-β-activated kinase 1 (TAK1).

-

Downstream Suppression: The inhibition of TAK1 activation subsequently blocks the downstream phosphorylation of IκB kinase (IKK) and c-Jun N-terminal kinase (JNK), ultimately preventing the activation of the transcription factors NF-κB and AP-1. This leads to a reduction in the expression of pro-inflammatory genes, such as TNF-α, IL-6, and MCP-1.

-

Receptor Internalization: The GPR120/β-arrestin-2 complex is internalized via clathrin-coated pits, a process that contributes to signal termination and receptor recycling.

Figure 2. β-arrestin-2-mediated anti-inflammatory signaling.

Quantitative Data on Downstream Target Modulation

The activation of GPR120 leads to measurable changes in downstream effectors. The following tables summarize quantitative data from key studies, providing insights into the magnitude of these effects.

Table 1: GPR120-Mediated Hormone Secretion

| Cell Type/Model | GPR120 Agonist | Concentration | Outcome | Fold Increase (vs. Control) |

| STC-1 (murine enteroendocrine) | GW9508 | 10 µM | GLP-1 Secretion | ~2.5-fold |

| Primary mouse intestinal culture | Linoleic Acid | 100 µM | GLP-1 Secretion | ~2.0-fold |

| MIN6 (murine pancreatic β-cell) | TUG-891 | 10 µM | Insulin Secretion (at 16.7 mM glucose) | ~1.8-fold |

| Human NCI-H716 cells | DHA | 50 µM | GLP-1 Secretion | ~2.2-fold |

Table 2: GPR120-Mediated Anti-Inflammatory Effects

| Cell Type/Model | Inflammatory Stimulus | GPR120 Agonist | Concentration | Outcome Measured | Percent Inhibition (vs. Stimulated Control) |

| RAW 264.7 (murine macrophage) | LPS (100 ng/mL) | TUG-891 | 10 µM | TNF-α mRNA expression | ~60% |

| RAW 264.7 (murine macrophage) | LPS (100 ng/mL) | TUG-891 | 10 µM | IL-6 mRNA expression | ~55% |

| 3T3-L1 (murine adipocyte) | TNF-α (10 ng/mL) | DHA | 100 µM | JNK Phosphorylation | ~70% |

| Primary mouse macrophages | LPS (100 ng/mL) | GW9508 | 10 µM | NF-κB p65 Phosphorylation | ~50% |

Detailed Experimental Protocols

Reproducible and robust experimental design is crucial for studying GPR120 signaling. Below are standardized protocols for key assays used to investigate its downstream targets.

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the Gαq/11-mediated release of intracellular calcium upon GPR120 activation.

Objective: To quantify changes in intracellular Ca2+ concentration in response to GPR120 agonists.

Materials:

-

Cells expressing GPR120 (e.g., HEK293-GPR120, STC-1).

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

GPR120 agonist (e.g., TUG-891, GW9508).

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Procedure:

-

Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture to 80-90% confluency.

-

Dye Loading: Prepare a loading buffer by dissolving the Ca2+ indicator dye and Pluronic F-127 in HBSS.

-

Remove culture medium and wash cells once with HBSS.

-

Add the loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Add 100 µL of HBSS to each well for the measurement phase.

-

Measurement: Place the plate in the fluorescence reader. Establish a stable baseline reading for 20-30 seconds.

-

Agonist Injection: Using an automated injector, add the GPR120 agonist to the wells.

-

Data Acquisition: Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay. For Fura-2, record emissions at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, excite at 494 nm and record emission at 516 nm.

-

Data Analysis: The change in intracellular Ca2+ is represented as the ratio of fluorescence intensities (F340/F380 for Fura-2) or as a fold change over baseline (F/F0 for Fluo-4).

Figure 3. Workflow for an intracellular calcium mobilization assay.

Protocol: Western Blot for Phospho-Protein Analysis

This method is used to detect the phosphorylation state of key signaling proteins (e.g., ERK, JNK, NF-κB p65) following GPR120 activation.

Objective: To semi-quantitatively measure the activation of downstream kinases and transcription factors.

Materials:

-

Cells expressing GPR120 (e.g., RAW 264.7 macrophages).

-

GPR120 agonist and/or inflammatory stimulus (e.g., LPS).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Starve cells in serum-free media for 4-6 hours if necessary.

-

Treat cells with the GPR120 agonist for various time points (e.g., 0, 5, 15, 30 minutes). For anti-inflammatory assays, pre-treat with the agonist before adding the inflammatory stimulus (e.g., LPS).

-

Cell Lysis: Place the plate on ice, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C, diluted in blocking buffer.

-

Washing: Wash the membrane 3 times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again, then apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-p65) to serve as a loading control.

-

Densitometry Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein signal.

Conclusion and Implications for Drug Development

The dual signaling capacity of GPR120 makes it an exceptionally attractive therapeutic target. Its downstream effects are context-dependent, with the Gαq/11 pathway primarily driving metabolic benefits like enhanced incretin and insulin secretion, and the β-arrestin-2 pathway mediating potent anti-inflammatory activity.

For drug development professionals, this bifurcation presents a unique opportunity for creating biased agonists—compounds that preferentially activate one pathway over the other. A biased agonist favoring the β-arrestin-2 pathway could serve as a powerful anti-inflammatory agent for conditions like inflammatory bowel disease or atherosclerosis, with potentially fewer metabolic side effects. Conversely, a Gαq/11-biased agonist could be developed as a pure secretagogue for treating type 2 diabetes.

Understanding the intricate downstream targets and signaling networks of GPR120 is paramount for the rational design and development of next-generation therapeutics targeting metabolic and inflammatory diseases. Continued research into the structural basis of biased agonism and the in vivo consequences of pathway-selective GPR120 activation will be critical for realizing this therapeutic potential.

GPR120: A Comprehensive Technical Guide to Tissue-Specific Expression and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical player in metabolic regulation and inflammatory processes. Activated by medium and long-chain unsaturated fatty acids, particularly omega-3 fatty acids, GPR120 is a key sensor of dietary fats and an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory conditions.[1][2] This technical guide provides an in-depth overview of the tissue-specific expression patterns of GPR120, its signaling pathways, and detailed experimental protocols for its study.

GPR120 Tissue-Specific Expression Patterns

GPR120 exhibits a wide but distinct tissue distribution, reflecting its diverse physiological roles.[1] Its expression is most prominent in tissues central to metabolism and inflammation.

Quantitative Expression Data

The following tables summarize the relative mRNA and protein expression levels of GPR120 across various tissues and cell types as reported in the literature. It is important to note that expression levels can be influenced by diet and disease state. For instance, GPR120 mRNA expression is upregulated in the adipose tissue of high-fat diet-fed mice and obese individuals compared to their lean counterparts.[1][3]

Table 1: Relative GPR120 mRNA Expression in Human and Rodent Tissues

| Tissue/Cell Type | Relative Expression Level | Species | Key Findings |

| Adipose Tissue | |||

| Mature Adipocytes | High | Human, Mouse | Significantly higher than in preadipocytes. Expression increases with adipocyte differentiation. |

| Preadipocytes | Not detectable/Very Low | Human, Mouse | GPR120 expression is induced during adipogenesis. |

| Stromal Vascular Fraction (SVF) | Moderate | Mouse | Contains adipose tissue macrophages; expression is induced by a high-fat diet. |

| Subcutaneous Adipose | High | Human, Mouse | Expression is higher in obese individuals. No significant difference was observed between subcutaneous and intramuscular adipose tissue in steers. |

| Visceral (Epididymal, Mesenteric) | High | Mouse | Expression is increased in high-fat diet-fed mice. |

| Immune Cells | |||

| Macrophages (pro-inflammatory M1) | High | Mouse | GPR120 activation mediates anti-inflammatory effects. |

| Monocytic RAW 264.7 cells | High | Mouse | A common cell line model for studying GPR120 function in macrophages. |

| Gastrointestinal Tract | |||

| Intestine (Colon, Small Intestine) | High | Human, Mouse | Co-localized with GLP-1 in enteroendocrine L-cells. |

| Taste Buds (circumvallate papillae) | High | Mouse | Involved in the taste perception of fats. |

| Other Tissues | |||

| Pancreas | Moderate | Human, Mouse | Expressed in pancreatic islets, particularly δ-cells, but also in α and β-cells. |

| Brain (Hypothalamus) | Present | Mouse | Co-localized with neuropeptide Y in the arcuate nucleus. |

| Lung | Present | Human, Mouse | |

| Thymus | Present | Human, Mouse | |

| Pituitary | Present | Human, Mouse | |

| Muscle | Negligible | Mouse | |

| Liver (Hepatocytes) | Negligible | Mouse |

GPR120 Signaling Pathways

GPR120 activation initiates a cascade of intracellular events through two primary signaling pathways: the Gαq/11 pathway and the β-arrestin 2-mediated pathway. These pathways are often cell-type specific and lead to distinct physiological outcomes.

Gαq/11-Mediated Signaling Pathway

In tissues like the intestine and in adipocytes, GPR120 couples to Gαq/11 proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is implicated in the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells and in promoting adipogenesis.

β-Arrestin 2-Mediated Anti-Inflammatory Signaling Pathway

In macrophages, GPR120 activation by omega-3 fatty acids leads to the recruitment of β-arrestin 2 (β-arr2). The internalized GPR120-β-arr2 complex interacts with TAB1, preventing its association with TAK1. This inhibition of TAK1 activation subsequently blocks the downstream pro-inflammatory signaling cascades involving NF-κB and JNK, resulting in potent anti-inflammatory effects.

Experimental Protocols

Accurate and reproducible methods are crucial for studying GPR120 expression and function. Below are detailed protocols for key experimental techniques.

Quantitative Real-Time PCR (qPCR) for GPR120 mRNA Expression

This protocol outlines the steps for quantifying GPR120 mRNA levels in tissue or cell samples.

-

RNA Extraction:

-

Homogenize 50-100 mg of tissue or 1-5 x 10^6 cells in 1 mL of a suitable RNA lysis reagent (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for integrity.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

The reaction is typically performed at 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes.

-

Dilute the resulting cDNA 1:10 to 1:50 with nuclease-free water for use in qPCR.

-

-

qPCR Reaction:

-

Prepare a master mix containing SYBR Green PCR Master Mix, forward and reverse primers for GPR120, and the diluted cDNA template.

-

Use a final primer concentration of 150-300 nM.

-

Run the qPCR in a 384-well plate with a final reaction volume of 10 µL per well, with each sample in triplicate.

-

Primer Sequences (Human GPR120):

-

Forward: 5'- TCCAGAACTTCAAGCAGAAC -3'

-

Reverse: 5'- AAACAGGGACATGTTGTAGAG -3'

-

Note: Primer sequences should always be validated for specificity and efficiency.

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis to confirm product specificity.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for GPR120 and a reference gene (e.g., GAPDH, β-actin).

-

Calculate the relative expression of GPR120 using the ΔΔCt method.

-

Western Blotting for GPR120 Protein Expression

This protocol details the detection of GPR120 protein in cell or tissue lysates.

-

Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer at 95°C for 5 minutes.

-

Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Confirm transfer efficiency by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GPR120 (e.g., rabbit anti-GPR120, diluted 1:500-1:2000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

The predicted molecular weight of GPR120 is approximately 42 kDa, but it may be observed at a higher molecular weight (around 52 kDa) due to post-translational modifications.

-

Immunohistochemistry (IHC) for GPR120 Localization

This protocol allows for the visualization of GPR120 protein within the context of tissue architecture.

-

Tissue Preparation:

-

Fix fresh tissue in 4% paraformaldehyde, embed in paraffin, and cut into 4-5 µm sections.

-

Mount sections on positively charged slides and bake at 60°C for 30-60 minutes.

-

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by boiling the slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes in a microwave or pressure cooker.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific binding with 5% normal goat serum for 1 hour.

-

Incubate with the primary anti-GPR120 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

-

Wash with PBS.

-

-

Visualization and Counterstaining:

-

Develop the color with a DAB substrate kit until brown staining is visible.

-

Rinse with distilled water to stop the reaction.

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Experimental Workflow for Studying GPR120 Tissue Expression

The following diagram illustrates a typical workflow for analyzing GPR120 expression in different tissues.

Conclusion

GPR120's tissue-specific expression and its distinct signaling pathways underscore its multifaceted role in health and disease. As a sensor of dietary fats, it is strategically located in tissues that are central to metabolic homeostasis and immune regulation. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the biology of GPR120 and explore its potential as a therapeutic target. Further research into the nuanced regulation of GPR120 expression and signaling in different physiological and pathological contexts will be crucial for the development of novel therapies for metabolic and inflammatory diseases.

References

GPR120 Receptor: A Comprehensive Technical Guide to its Physiological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of a diverse array of physiological processes, positioning it as a promising therapeutic target for metabolic and inflammatory diseases. GPR120 is activated by medium and long-chain unsaturated fatty acids, particularly omega-3 fatty acids such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), acting as a cellular sensor for these essential nutrients.[1] Its expression in key metabolic and immune tissues, including adipose tissue, macrophages, and intestinal enteroendocrine cells, underscores its multifaceted role in maintaining homeostasis. This technical guide provides an in-depth exploration of the core physiological functions of the GPR120 receptor, detailing its signaling pathways, impact on metabolism and inflammation, and the experimental methodologies used to elucidate its function.

Core Physiological Functions of GPR120

The activation of GPR120 by its ligands initiates a cascade of intracellular signaling events that culminate in a range of beneficial physiological effects. These functions can be broadly categorized into metabolic regulation, anti-inflammatory responses, and gut hormone secretion.

Metabolic Regulation

GPR120 plays a pivotal role in systemic energy homeostasis, primarily through its effects on glucose and lipid metabolism.

-

Enhanced Insulin Sensitivity and Glucose Uptake: GPR120 activation in adipocytes promotes glucose uptake by stimulating the translocation of the glucose transporter GLUT4 to the cell membrane.[2][3] This process is mediated through a Gαq/11-dependent pathway that activates the PI3K/Akt signaling cascade.[2][3] Studies in both 3T3-L1 adipocytes and primary adipose tissue have demonstrated that GPR120 agonists significantly enhance insulin-stimulated glucose uptake. Furthermore, GPR120 activation has been shown to improve systemic insulin sensitivity and glucose tolerance in diet-induced obese mice.

-

Adipogenesis: GPR120 is implicated in the differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis. Its expression is upregulated during adipocyte differentiation, and knockdown of GPR120 has been shown to inhibit this process. The signaling pathways involving intracellular calcium mobilization and ERK1/2 phosphorylation are thought to be key mediators of GPR120's role in adipogenesis.

-

Energy Homeostasis: As a lipid sensor, GPR120 is integral to the body's ability to sense and respond to dietary fat, thereby regulating energy balance. Dysfunction of GPR120 has been linked to obesity in both mice and humans.

Anti-Inflammatory Effects

One of the most well-characterized functions of GPR120 is its potent anti-inflammatory activity, particularly in macrophages and adipose tissue.

-

Macrophage Polarization and Cytokine Production: In macrophages, GPR120 activation by omega-3 fatty acids exerts broad anti-inflammatory effects. This is primarily mediated through a β-arrestin-2-dependent signaling pathway that is independent of Gαq/11. Upon ligand binding, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor-β-arrestin-2 complex. This complex then interacts with and sequesters TAB1 (TGF-β-activated kinase 1-binding protein 1), preventing its interaction with TAK1 (TGF-β-activated kinase 1) and thereby inhibiting the downstream activation of pro-inflammatory signaling pathways, including NF-κB and JNK. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. GPR120 activation also promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.

-

Amelioration of Insulin Resistance: Chronic low-grade inflammation in adipose tissue is a key contributor to the development of insulin resistance. By suppressing macrophage-induced inflammation, GPR120 activation helps to preserve insulin sensitivity. Studies in GPR120 knockout mice have demonstrated that the insulin-sensitizing effects of omega-3 fatty acids are dependent on the presence of this receptor.

Gut Hormone Secretion

GPR120 is highly expressed in enteroendocrine L-cells and K-cells of the gastrointestinal tract, where it plays a crucial role in sensing dietary fats and stimulating the secretion of incretin hormones.

-

GLP-1 Secretion: Activation of GPR120 in L-cells by long-chain fatty acids stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is a potent incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion, and promotes satiety. The GPR120 agonist TUG-891 has been shown to robustly increase GLP-1 secretion from the murine enteroendocrine cell line STC-1.

-

GIP and CCK Secretion: In addition to GLP-1, GPR120 activation also promotes the secretion of other gut hormones, including glucose-dependent insulinotropic polypeptide (GIP) from K-cells and cholecystokinin (CCK). These hormones also contribute to the regulation of insulin secretion and overall metabolic homeostasis.

Quantitative Data on GPR120 Function

The following tables summarize key quantitative data from studies on GPR120 agonists and their physiological effects.

Table 1: Potency of Synthetic GPR120 Agonists

| Agonist | Cell Line | Assay | EC50 (nM) | Reference |

| TUG-891 | HEK293 (human GPR120) | Calcium Mobilization | 43.7 | |

| CpdA | HEK293 (human GPR120) | Calcium Mobilization | ~100 | |

| GW9508 | HEK293 (human GPR120) | SRE-luc Reporter | ~1000-10000 | |

| 14d | CHO-K1 (human GPR120) | Calcium Flux | 37.5 |

Table 2: Quantitative Effects of GPR120 Activation

| Physiological Effect | Experimental System | Agonist/Stimulus | Quantitative Change | Reference |

| GLP-1 Secretion | STC-1 cells | TUG-891 (30 µM) | ~2.5-fold increase | |

| Glucose Uptake | 3T3-L1 adipocytes | Insulin (5 ng/mL) + Troglitazone/Dexamethasone | 137% increase | |

| Inhibition of NF-κB | Primary macrophages | CpdA | Partial prevention of LPS-induced nuclear translocation | |

| TNF-α Expression | Primary microglia | CpdA | Marked reduction in LPS-induced expression | |

| IL-6 Expression | Primary microglia | CpdA | Marked reduction in LPS-induced expression |

Signaling Pathways of GPR120

GPR120 activation initiates two primary signaling pathways that mediate its diverse physiological effects: a Gαq/11-dependent pathway and a β-arrestin-2-dependent pathway.

Gαq/11-Dependent Signaling Pathway

This pathway is primarily associated with the metabolic effects of GPR120, such as the stimulation of glucose uptake and adipogenesis.

Caption: Gαq/11-mediated signaling cascade of the GPR120 receptor.

β-Arrestin-2-Dependent Anti-Inflammatory Signaling Pathway

This pathway is responsible for the potent anti-inflammatory effects of GPR120 activation in immune cells, particularly macrophages.

Caption: β-arrestin-2-mediated anti-inflammatory signaling of GPR120.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the physiological functions of the GPR120 receptor.

In Vitro GLP-1 Secretion Assay using STC-1 Cells

This assay measures the ability of a compound to stimulate GLP-1 secretion from the murine enteroendocrine STC-1 cell line.

Materials:

-

STC-1 cells

-

DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin

-

Krebs-HEPES buffer (KHB)

-

Test compounds (e.g., TUG-891, fatty acids)

-

GLP-1 ELISA kit

-

24-well plates

Procedure:

-

Seed STC-1 cells in 24-well plates and grow to 80-90% confluency.

-

Wash the cells twice with KHB.

-

Pre-incubate the cells in KHB for 2 hours at 37°C.

-

Replace the buffer with fresh KHB containing the test compounds at various concentrations or a vehicle control.

-

Incubate for 2 hours at 37°C.

-

Collect the supernatant and centrifuge to remove any cell debris.

-

Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.

-

Normalize GLP-1 secretion to the total protein content of the cells in each well.

2-Deoxyglucose Uptake Assay in 3T3-L1 Adipocytes

This assay quantifies the uptake of glucose into adipocytes in response to GPR120 activation.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

DMEM

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Insulin

-

Test compounds

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12- or 24-well plates.

-

Serum-starve the adipocytes for 2-4 hours in DMEM.

-

Wash the cells with KRH buffer.

-

Pre-treat the cells with test compounds or vehicle for 30 minutes in KRH buffer.

-

Stimulate the cells with or without insulin (e.g., 100 nM) for 20-30 minutes.

-

Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 5-10 minutes.

-

Terminate the uptake by washing the cells rapidly with ice-cold PBS.

-

Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Normalize glucose uptake to the total protein concentration.

Western Blot Analysis of GPR120 Signaling

This protocol is used to detect the phosphorylation and expression levels of key proteins in the GPR120 signaling pathways.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, anti-GPR120)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software.

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of studies investigating GPR120 function.

Workflow for GPR120 Knockout Mouse Metabolic Studies

This workflow outlines the key steps in conducting metabolic studies using GPR120 knockout mice.

Caption: Workflow for metabolic phenotyping of GPR120 knockout mice.

Conclusion

The GPR120 receptor stands at the intersection of metabolism and inflammation, making it a highly attractive target for the development of novel therapeutics for type 2 diabetes, obesity, and inflammatory disorders. Its ability to be activated by naturally occurring omega-3 fatty acids highlights the potential for nutritional interventions to modulate its activity. A thorough understanding of its physiological functions, signaling pathways, and the experimental tools used for its study is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of GPR120. This technical guide provides a solid foundation for these endeavors, summarizing the current state of knowledge and offering practical insights into the methodologies driving future discoveries in this exciting field.

References

- 1. NanoLuc-Based Methods to Measure β-Arrestin2 Recruitment to G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GPR120 in Metabolic Disease Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic homeostasis.[1][2] Activated by long-chain fatty acids (LCFAs), particularly omega-3 fatty acids, GPR120 is implicated in a range of physiological processes including adipogenesis, inflammation, and insulin sensitivity.[3][4] Its expression in key metabolic tissues such as adipose tissue, macrophages, and intestinal enteroendocrine cells positions it as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[2] This technical guide provides an in-depth overview of the core aspects of GPR120 function, detailing its signaling pathways, its role in various tissues, and the experimental protocols used to elucidate its function.

GPR120 Signaling Pathways

GPR120 activation by LCFAs initiates downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways are often cell-type specific and mediate distinct physiological effects.

Gαq/11-Mediated Signaling

In tissues such as adipocytes and intestinal L-cells, GPR120 couples to the Gαq/11 protein. This coupling activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is crucial for processes like glucose uptake in adipocytes and the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.

References

An In-depth Technical Guide on GPR120 (FFAR4) Gene Regulation and Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a crucial cell surface receptor that binds medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1][2] Encoded by the FFAR4 gene in humans, this receptor is a member of the rhodopsin-like GPCR family and plays a pivotal role in a wide array of physiological processes.[3] Its activation is linked to the regulation of metabolic homeostasis, including adipogenesis, insulin sensitivity, and the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1).[4][5] Furthermore, GPR120 is a key mediator of potent anti-inflammatory effects, primarily in macrophages and adipocytes. Given its diverse functions and tissue distribution, GPR120 has emerged as a promising therapeutic target for metabolic and inflammatory diseases, including type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH).

GPR120 Gene Regulation

The expression of the FFAR4 gene is a tightly controlled process involving transcriptional and post-transcriptional mechanisms, ensuring its tissue-specific and context-dependent functions.

Transcriptional Regulation

The regulation of FFAR4 gene expression is critical for its roles in metabolism and inflammation. Several transcription factors have been identified that bind to the promoter region of the FFAR4 gene to modulate its transcription.

-

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a master regulator of adipogenesis and is pivotal in controlling lipid metabolism and inflammation. The FFAR4 gene has been identified as a direct target of PPARγ. The activation of PPARγ can induce the expression of GPR120, creating a synergistic feed-forward loop that enhances insulin sensitivity. For instance, treatment of obese mice with PPARγ agonists like rosiglitazone, in combination with a GPR120 agonist, has been shown to synergistically improve glucose tolerance. This interplay underscores the potential for combination therapies targeting both receptors.

-

Other Potential Transcription Factors: In silico analyses have predicted binding sites for several other transcription factors in the FFAR4 gene promoter, including Cart-1, CBF(2), CBF-A, E2F, E2F-1, and USF-1. The functional relevance of these sites in regulating GPR120 expression requires further experimental validation.

Post-Transcriptional Regulation

MicroRNAs (miRNAs) have emerged as key post-transcriptional regulators of gene expression. In the context of GPR120, specific miRNAs can influence brown adipogenesis and thermogenesis.

-

miR-30b and miR-378: Eicosapentaenoic acid (EPA), a known GPR120 ligand, has been shown to potentiate brown thermogenesis by up-regulating miR-30b and miR-378 in a GPR120-dependent manner. This suggests that GPR120 signaling can modulate the expression of miRNAs that are critical for brown adipose tissue (BAT) development and function.

GPR120 Expression

GPR120 exhibits a wide but specific tissue distribution, which is fundamental to its diverse physiological roles. It is highly expressed in cells and tissues that are central to metabolism and immunity.

Tissue and Cell-Type Distribution

GPR120 is prominently expressed in:

-

Adipose Tissue: High levels of GPR120 are found in both white adipose tissue (WAT) and brown adipose tissue (BAT), particularly in mature adipocytes. Its expression increases during adipocyte differentiation, and it is upregulated in the adipose tissue of mice on a high-fat diet.

-

Immune Cells: GPR120 is highly expressed in pro-inflammatory macrophages, such as M1-like macrophages, and resident liver macrophages (Kupffer cells).

-

Gastrointestinal Tract: Expression is notable in enteroendocrine L-cells and K-cells of the intestine, where it mediates the secretion of incretin hormones like GLP-1 and gastric inhibitory peptide (GIP). It is also found in taste bud cells, contributing to the sensing of dietary fats.

-

Pancreas: GPR120 is expressed in pancreatic islet δ-cells, where it regulates somatostatin secretion, thereby indirectly influencing insulin and glucagon release. It also has a protective role in pancreatic β-cells against lipotoxicity.

-

Other Tissues: GPR120 expression has also been identified in the brain (hypothalamus), lung, and heart.

Quantitative Expression Data

The following table summarizes the relative expression levels of GPR120 in various human tissues and cells, compiled from multiple sources. Expression levels are categorized for ease of comparison.

| Tissue/Cell Type | Species | Relative Expression Level | Reference |

| Adipose Tissue | |||

| Mature Adipocytes | Human, Mouse | High | |

| Subcutaneous Adipose | Human | Higher in obese vs. lean | |

| Omental Adipose | Human | Higher in obese vs. lean | |

| Immune Cells | |||

| Pro-inflammatory Macrophages (M1) | Mouse | High | |

| Kupffer Cells (Liver Macrophages) | Mouse | High (induced by HFD) | |

| Gastrointestinal System | |||

| Colon (enteroendocrine L-cells) | Human, Mouse | High | |

| Duodenum | Human, Mouse | Medium-High | |

| Taste Bud Cells | Human, Mouse | Medium | |

| Pancreas | |||

| Pancreatic Islet δ-cells | Human, Mouse | Medium | |

| Central Nervous System | |||

| Hypothalamus (Arcuate Nucleus) | Rat | Medium | |

| Other | |||

| Lung | Human | Detected | |

| Heart (Cardiac Myocytes) | Mouse | Detected |

Note: Relative expression levels are qualitative summaries (High, Medium, Detected) based on the cited literature, which may use different methodologies (e.g., mRNA, protein levels).

GPR120 Signaling Pathways

Upon activation by FFAs, GPR120 initiates downstream signaling through two primary, distinct pathways: the canonical Gαq/11 pathway and the β-arrestin 2-dependent pathway. These pathways are often cell-type specific and mediate different physiological outcomes.

Gαq/11-Mediated Metabolic Signaling

In cell types like adipocytes and enteroendocrine cells, GPR120 primarily couples to the Gαq/11 family of G proteins. This pathway is crucial for the metabolic effects of GPR120.

-

Activation: Binding of an agonist (e.g., DHA) to GPR120 induces a conformational change.

-

G Protein Coupling: The receptor activates the heterotrimeric G protein Gαq/11.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i).

-

Downstream Effects: The rise in [Ca2+]i and activation of protein kinase C (PKC) by DAG trigger various cellular responses, including the secretion of GLP-1 from L-cells and the stimulation of glucose uptake in adipocytes via GLUT4 translocation. This pathway also involves the activation of the ERK1/2 cascade.

GPR120 Gαq/11-mediated metabolic signaling pathway.

β-Arrestin 2-Mediated Anti-Inflammatory Signaling

In macrophages, the potent anti-inflammatory effects of GPR120 are mediated by a G protein-independent pathway involving β-arrestin 2 (β-arr2).

-

Ligand Binding & Recruitment: Upon activation by an omega-3 fatty acid, GPR120 recruits β-arrestin 2 to the plasma membrane.

-

Internalization: The GPR120/β-arrestin 2 complex is internalized into an endosome.

-

Inhibition of Inflammatory Cascade: Pro-inflammatory signals from receptors like TLR4 and TNFα typically activate the TAK1/TAB1 complex, leading to downstream activation of NF-κB and JNK pathways. The internalized GPR120/β-arrestin 2 complex interacts with and sequesters TAB1 (TGF-beta activated kinase 1 binding protein 1).

-

Anti-Inflammatory Effect: By sequestering TAB1, the complex prevents its interaction with TAK1, thereby blocking the activation of the pro-inflammatory NF-κB and JNK signaling cascades and producing a potent anti-inflammatory effect.

GPR120 β-arrestin 2-mediated anti-inflammatory signaling.

Key Experimental Methodologies

Studying GPR120 gene regulation and function requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to identify the in vivo interaction between a specific protein (e.g., a transcription factor like PPARγ) and a specific DNA region (e.g., the FFAR4 promoter).

Objective: To determine if PPARγ binds to the promoter region of the FFAR4 gene in adipocytes.

Protocol:

-

Cell Culture and Cross-linking:

-

Culture adipocytes (e.g., differentiated 3T3-L1 cells) to ~80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation.

-

Resuspend the cell pellet in lysis buffer (containing protease inhibitors) and incubate on ice for 10 minutes.

-

Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions must be empirically determined for each cell type and instrument.

-

Centrifuge the lysate to pellet cell debris; the supernatant contains the soluble chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Set aside a small aliquot of the pre-cleared chromatin as "input" control.

-

Incubate the remaining chromatin overnight at 4°C with rotation with an antibody specific to the protein of interest (e.g., anti-PPARγ). A negative control using a non-specific IgG is essential.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by adding NaCl to the eluate and incubating at 65°C for at least 4-6 hours (or overnight).

-

Treat with RNase A and then Proteinase K to remove RNA and proteins.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific region of the FFAR4 promoter.

-

Analyze the enrichment of the target DNA sequence in the immunoprecipitated sample relative to the input and IgG controls.

-

Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

Dual-Luciferase Reporter Assay

This assay is used to measure the activity of a gene's promoter in response to specific stimuli or transcription factors.

Objective: To quantify the activity of the FFAR4 promoter in response to a PPARγ agonist.

Protocol:

-

Plasmid Construction:

-

Clone the promoter region of the FFAR4 gene upstream of a Firefly luciferase reporter gene in a suitable vector (e.g., pGL4 series).

-

A second plasmid containing a Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV or TK) is used as a transfection control.

-

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293 or a relevant adipocyte precursor cell line) with the FFAR4 promoter-Firefly luciferase plasmid, the Renilla luciferase control plasmid, and an expression vector for PPARγ (if not endogenously expressed at sufficient levels). Use a suitable transfection reagent.

-

-

Cell Treatment:

-

After 24 hours of transfection, treat the cells with the compound of interest (e.g., rosiglitazone, a PPARγ agonist) or a vehicle control for a specified period (e.g., 18-24 hours).

-

-

Cell Lysis:

-

Wash the cells with PBS and then add passive lysis buffer.

-

Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.

-

-

Luminometry:

-

Transfer the cell lysate to a luminometer plate.

-

Add the Firefly luciferase assay substrate to the lysate and measure the luminescence (this is the experimental reading).

-

Subsequently, add the Stop & Glo® reagent (which quenches the Firefly reaction and contains the substrate for Renilla luciferase) and measure the luminescence again (this is the control reading).

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity for each sample.

-

Calculate the fold change in promoter activity by comparing the normalized luciferase activity of the treated samples to the vehicle-treated control samples.

-

Workflow for Dual-Luciferase Reporter Assay.

Conclusion

GPR120 is a multifaceted receptor with critical roles in integrating metabolic and inflammatory signals. Its expression is tightly regulated by key metabolic transcription factors like PPARγ, and its activity is mediated through distinct, cell-specific Gαq/11 and β-arrestin 2 signaling pathways. The high expression of GPR120 in adipose tissue and macrophages positions it as a central node in the pathophysiology of obesity-related insulin resistance and chronic inflammation. A thorough understanding of its gene regulation, expression patterns, and signaling mechanisms, facilitated by the experimental protocols detailed herein, is essential for the successful development of novel therapeutics targeting this receptor for the treatment of metabolic diseases.

References

- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymorphisms in FFAR4 (GPR120) Gene Modulate Insulin Levels and Sensitivity after Fish Oil Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free fatty acid receptor 4 - Wikipedia [en.wikipedia.org]

- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FFAR4: A New Player in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GPR120 Receptor Internalization and Desensitization

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of a diverse array of physiological processes. Activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids, GPR120 plays a pivotal role in metabolism, inflammation, and gustation. Its involvement in mediating the anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids has positioned it as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2][3]

Upon agonist binding, the activity of GPR120 is tightly regulated through a series of events, primarily internalization and desensitization. These processes are crucial for terminating the initial signal and modulating the receptor's long-term responsiveness. A comprehensive understanding of the molecular mechanisms governing GPR120 internalization and desensitization is paramount for the development of effective and selective therapeutic agents targeting this receptor.

This technical guide provides an in-depth exploration of the core mechanisms of GPR120 internalization and desensitization. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the key signaling pathways, quantitative data on receptor dynamics, and explicit experimental protocols to investigate these phenomena.

Core Mechanisms of GPR120 Internalization and Desensitization

The canonical pathway for G protein-coupled receptor (GPCR) desensitization and internalization is initiated by agonist-induced conformational changes in the receptor. This leads to the recruitment of G protein-coupled receptor kinases (GRKs) which phosphorylate serine and threonine residues on the intracellular loops and C-terminal tail of the receptor. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signaling. Subsequently, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, to facilitate the internalization of the receptor into clathrin-coated pits.

In the context of GPR120, this pathway is a central regulatory mechanism. Both the short (GPR120S) and long (GPR120L) splice variants of human GPR120 have been shown to recruit β-arrestin proteins, leading to robust internalization.[1][4] The recruitment of β-arrestin 2 is particularly important and is regulated by GPR120 phosphorylation.

Signaling Pathways

The signaling cascades governing GPR120 internalization and desensitization are intricate and involve multiple key protein interactions. The primary pathway involves agonist activation, GRK-mediated phosphorylation, and subsequent β-arrestin recruitment, leading to clathrin-mediated endocytosis.

Agonist-Induced GPR120 Activation and GRK Phosphorylation

References

- 1. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fn-test.com [fn-test.com]

Methodological & Application

Application Notes for GPR120 Agonist 5 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vitro characterization of GPR120 agonists, with a focus on a hypothetical compound, "GPR120 Agonist 5." GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G protein-coupled receptor (GPCR) that is activated by long-chain fatty acids.[1] It has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1]

Activation of GPR120 can trigger multiple signaling pathways, primarily through Gαq/11 and β-arrestin recruitment.[2] The Gαq/11 pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium levels.[2][3] The β-arrestin pathway is crucial for the anti-inflammatory effects of GPR120 activation. Therefore, a comprehensive in vitro assessment of a novel GPR120 agonist involves evaluating its activity in assays that probe these key signaling cascades.

GPR120 Signaling Pathway

Upon agonist binding, GPR120 undergoes a conformational change, leading to the activation of downstream signaling pathways. The primary pathways involve the coupling to Gαq/11 proteins, which activates PLC, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores. Independently, GPR120 activation can lead to the recruitment of β-arrestin-2, which can mediate G protein-independent signaling and is associated with the receptor's anti-inflammatory actions.

GPR120 Signaling Pathways

Key In Vitro Assays

To characterize the pharmacological profile of "this compound," three key in vitro functional assays are recommended:

-

Calcium Mobilization Assay: To determine the agonist's potency and efficacy in activating the Gαq/11 pathway.

-

β-Arrestin Recruitment Assay: To assess the agonist's ability to engage the β-arrestin pathway.

-

GTPγS Binding Assay: To directly measure the activation of G proteins upon agonist binding.

Data Presentation

The following tables summarize hypothetical data for "this compound" in comparison to a known GPR120 agonist, TUG-891. This data is for illustrative purposes to demonstrate how results from these assays can be presented.

Table 1: Calcium Mobilization Assay Data

| Compound | EC50 (nM) | % Maximal Activation (vs. TUG-891) |

| This compound | 75 | 95% |

| TUG-891 (Control) | 50 | 100% |

Table 2: β-Arrestin Recruitment Assay Data

| Compound | EC50 (nM) | % Maximal Recruitment (vs. TUG-891) |

| This compound | 150 | 88% |

| TUG-891 (Control) | 100 | 100% |

Table 3: GTPγS Binding Assay Data

| Compound | EC50 (nM) | % Basal Stimulation (at 10 µM) |

| This compound | 90 | 250% |

| TUG-891 (Control) | 60 | 300% |

Experimental Protocols

Calcium Mobilization Assay Protocol

This assay measures the increase in intracellular calcium concentration following the activation of GPR120. It is a widely used method for screening compounds that modulate GPCRs coupled to the Gαq pathway.